

Technical Guide: Fmoc-aminoxy-PEG2-NH2 for Bioconjugation and Drug Development

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Compound of Interest

Compound Name: **Fmoc-aminoxy-PEG2-NH2**

Cat. No.: **B8144601**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-aminoxy-PEG2-NH2 is a heterobifunctional linker molecule integral to modern bioconjugation and drug development, particularly in the construction of antibody-drug conjugates (ADCs). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a short polyethylene glycol (PEG) spacer, and a terminal aminoxy group, offers a versatile platform for the precise and stable linkage of biomolecules.

The aminoxy group facilitates highly selective (chemoselective) conjugation to carbonyl groups (aldehydes and ketones) on target molecules through the formation of a stable oxime bond. This reaction, known as oxime ligation, proceeds under mild, aqueous conditions, making it ideal for sensitive biomolecules. The PEG2 spacer enhances solubility and reduces steric hindrance, improving reaction efficiency and the biocompatibility of the final conjugate.^[1] The Fmoc protecting group provides an orthogonal handle for subsequent modifications, allowing for a stepwise and controlled conjugation strategy.

Molecular Profile

The fundamental properties of **Fmoc-aminoxy-PEG2-NH2** are summarized below.

Property	Value
Molecular Formula	C ₁₉ H ₂₂ N ₂ O ₅ [1]
Molecular Weight	358.39 g/mol [1]
CAS Number	190249-87-7 [1]
Appearance	White to off-white solid
Solubility	Soluble in organic solvents (DMF, DMSO); PEG spacer enhances aqueous solubility
Storage	Store at 2-8°C [1]

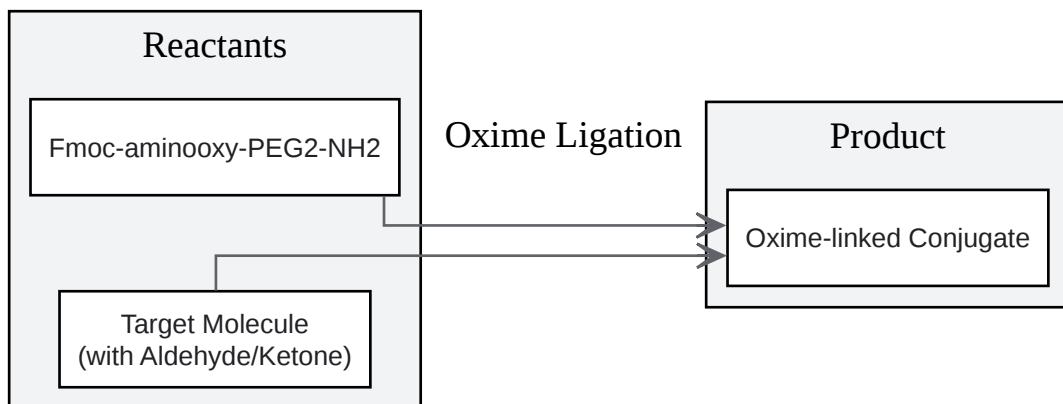
Key Chemical Transformations

The utility of **Fmoc-aminoxy-PEG2-NH2** revolves around two primary chemical reactions: oxime ligation and Fmoc deprotection.

Oxime Ligation

The aminoxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage. This reaction is highly efficient and can be performed under physiological conditions, though it is often accelerated at a slightly acidic pH.

Reaction Scheme: Oxime Ligation



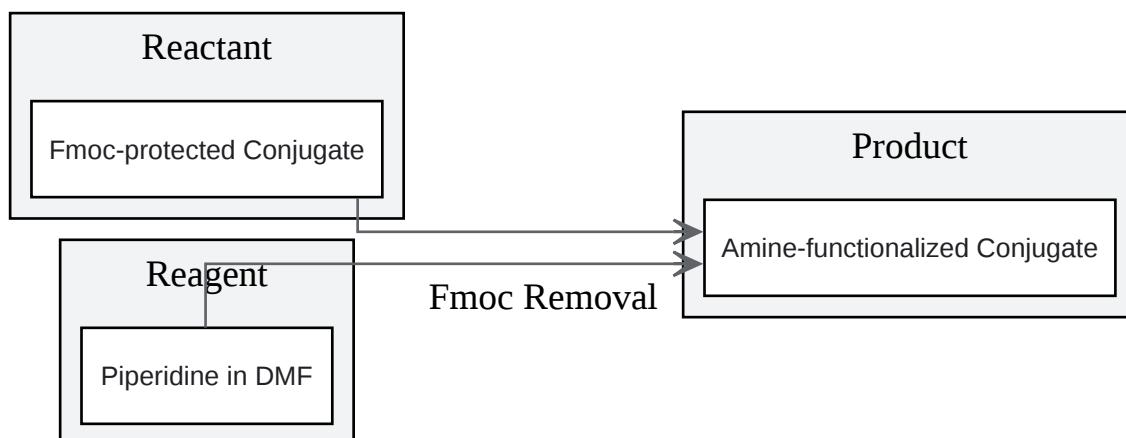
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Caption: Oxime bond formation between **Fmoc-aminoxy-PEG2-NH2** and a carbonyl-containing molecule.

Fmoc Deprotection

The Fmoc group is a base-labile protecting group. It can be efficiently removed using a solution of a secondary amine, most commonly piperidine in an organic solvent like dimethylformamide (DMF). This exposes a primary amine on the PEG linker, which can then be used for subsequent conjugation reactions.

Reaction Scheme: Fmoc Deprotection



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Caption: Removal of the Fmoc protecting group to yield a free amine.

Experimental Protocols

The following are generalized protocols for the use of **Fmoc-aminoxy-PEG2-NH2**. Optimization may be required for specific applications.

Protocol for Oxime Ligation

This protocol describes the conjugation of **Fmoc-aminoxy-PEG2-NH2** to a protein containing an aldehyde or ketone group.

Materials:

- **Fmoc-aminoxy-PEG2-NH2**
- Aldehyde or ketone-functionalized protein
- Reaction Buffer: 0.1 M sodium phosphate, pH 6.0-7.0 (or 0.1 M acetate buffer, pH 4.5-5.5 for acid-stable proteins)
- Aniline (optional catalyst)
- Organic co-solvent (e.g., DMF or DMSO), if needed for solubility
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Dissolve the carbonyl-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Linker Preparation: Prepare a stock solution of **Fmoc-aminoxy-PEG2-NH2** in DMF or DMSO (e.g., 10-100 mM).
- Reaction Setup: Add a 10-50 molar excess of the **Fmoc-aminoxy-PEG2-NH2** stock solution to the protein solution. If the linker has limited aqueous solubility, the final concentration of the organic co-solvent should not exceed 10-20%.
- (Optional) Catalyst Addition: For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
- Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Quantitative Parameters for Oxime Ligation:

Parameter	Recommended Range	Notes
pH	4.5 - 7.0	Optimal pH is often slightly acidic (around 6.0) to balance the reactivity of the aminoxy group and the stability of the target molecule.[2]
Temperature	Room Temperature to 37°C	Higher temperatures can increase the reaction rate but may compromise the stability of some biomolecules.
Reaction Time	2 - 24 hours	Dependent on the reactivity of the carbonyl group, pH, and presence of a catalyst.
Molar Excess of Linker	10 - 50 fold	A higher excess can drive the reaction to completion but may complicate purification.
Catalyst (Aniline)	10 - 100 mM	Significantly accelerates the reaction at neutral pH.[3] Other catalysts like p-phenylenediamine can also be used.[3]

Protocol for Fmoc Deprotection

This protocol describes the removal of the Fmoc group from the conjugated linker.

Materials:

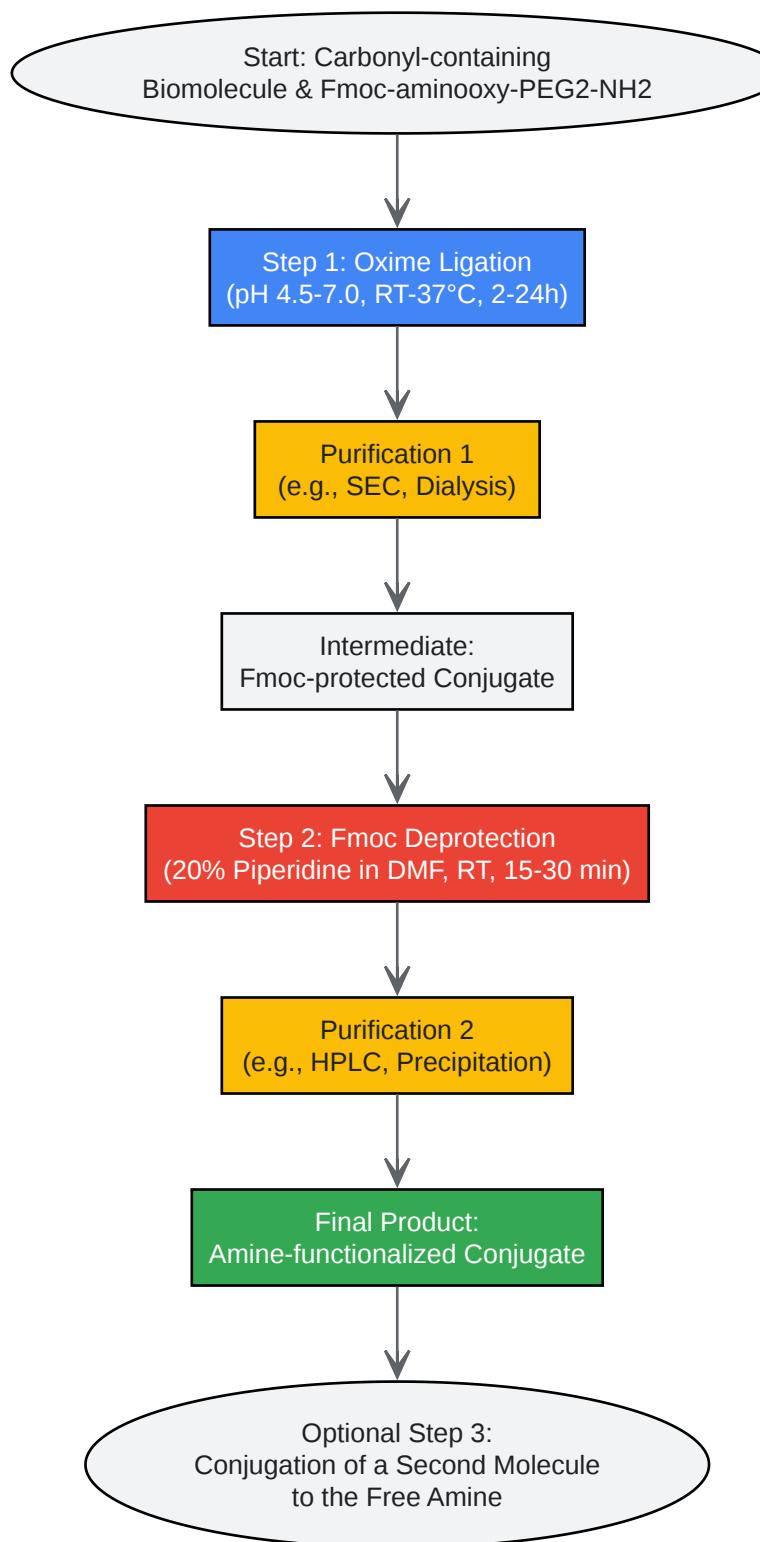
- Fmoc-protected conjugate
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Quenching Solution: Acetic acid or other suitable acid
- Purification system (e.g., HPLC, precipitation)

Procedure:

- Solubilization: Dissolve the Fmoc-protected conjugate in DMF.
- Deprotection: Add the 20% piperidine in DMF solution to the conjugate solution.
- Incubation: Incubate at room temperature for 15-30 minutes. The progress can be monitored by HPLC by observing the disappearance of the Fmoc-protected species.
- Quenching (Optional): The reaction can be quenched by the addition of an acid like acetic acid to neutralize the piperidine.
- Purification: The deprotected conjugate can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or purified by reverse-phase HPLC.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a two-step conjugation process using **Fmoc-aminoxy-PEG2-NH2**.



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Caption: A typical experimental workflow for dual conjugation using **Fmoc-aminoxy-PEG2-NH2**.

Applications in Research and Drug Development

The unique properties of **Fmoc-aminoxy-PEG2-NH2** make it a valuable tool in several areas:

- Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker for the site-specific attachment of cytotoxic drugs to antibodies.[\[4\]](#)
- Peptide and Protein Modification: The PEG spacer can improve the pharmacokinetic properties of therapeutic peptides and proteins.
- Biomaterial Functionalization: It can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.
- PROTACs and Other Novel Bioconjugates: The bifunctional nature of the linker is well-suited for the synthesis of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs).

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